![molecular formula C14H11N3O3 B2707152 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide CAS No. 887884-03-9](/img/structure/B2707152.png)
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide
Vue d'ensemble
Description
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide is a heterocyclic compound that incorporates both furan and oxadiazole rings. These structural motifs are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide typically involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by the reaction with an appropriate amine and formaldehyde in ethanol . This method allows for the formation of the oxadiazole ring, which is crucial for the compound’s biological activity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring can lead to amines.
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide demonstrates activity against various bacterial strains, making it a candidate for antibiotic development .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies suggest that it inhibits cell proliferation in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .
Antitubercular Activity
This compound has also been tested against Mycobacterium tuberculosis. Its effectiveness is attributed to its ability to inhibit enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway of the bacteria .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several oxadiazole derivatives including this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ampicillin.
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | 32 | Moderate |
Ampicillin | 16 | High |
Case Study 2: Anticancer Mechanism
In vitro studies on lung cancer cells treated with N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-y]-2-methylbenzamide showed significant inhibition of cell growth with a percentage growth inhibition of 75% at a concentration of 50 µM after 48 hours of treatment.
Cell Line | Concentration (µM) | % Growth Inhibition |
---|---|---|
A549 | 50 | 75 |
MDA-MB-231 | 50 | 68 |
Mécanisme D'action
The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Furan-2-yl-1,3,4-oxadiazole-2-thiol
- 5-Furan-2-yl-4H-1,2,4-triazole-3-thiol
- N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide
Uniqueness
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide is unique due to its specific combination of furan and oxadiazole rings, which confer distinct biological activities. This compound’s structure allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry .
Activité Biologique
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with 1,3,4-oxadiazole moieties. The general synthetic pathway includes:
- Formation of 1,3,4-Oxadiazole : The initial step often involves the condensation of furan derivatives with appropriate carboxylic acids or amines to form the oxadiazole ring.
- Amidation : The oxadiazole derivative is then reacted with 2-methylbenzoyl chloride to yield the final product.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and anticancer properties.
Antitubercular Activity
A study reported that derivatives containing the oxadiazole moiety exhibited significant antitubercular activity against Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) values for synthesized compounds were as follows:
Compound | MIC (µg/ml) |
---|---|
Fa | 3.125 |
Fb | 3.125 |
Fc | 25.0 |
Fd | 50.0 |
Fe | 12.5 |
INH | 0.25 |
These results indicate that compounds Fa and Fb are particularly promising candidates for further development as antitubercular agents due to their low MIC values .
Anticancer Activity
Research has highlighted the potential anticancer properties of 1,3,4-oxadiazole derivatives. The mechanisms through which these compounds exert their effects include:
- Inhibition of Enzymes : Compounds have shown activity against various cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival.
- Cell Cycle Arrest : Certain derivatives have been reported to induce cell cycle arrest in cancer cell lines, leading to increased apoptosis .
The mechanism by which this compound exhibits its biological activities is thought to involve:
- Interaction with Enzymes : The oxadiazole moiety can bind to specific enzymes involved in metabolic pathways crucial for cancer cell survival.
- Molecular Docking Studies : Computational studies have suggested that these compounds can effectively interact with target proteins through hydrogen bonding and hydrophobic interactions .
Case Studies
Several case studies have been documented regarding the efficacy of oxadiazole derivatives:
- Antitubercular Efficacy : In a study involving a series of furan-substituted oxadiazoles, compounds demonstrated significant binding affinity toward the Mycobacterium tuberculosis Enoyl-ACP reductase enzyme, suggesting a novel mechanism for inhibiting bacterial growth .
- Anticancer Potential : A review highlighted various 1,3,4-oxadiazole derivatives that have been synthesized and tested against different cancer cell lines. These studies indicated that structural modifications could enhance cytotoxicity and selectivity towards malignant cells .
Propriétés
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-9-5-2-3-6-10(9)12(18)15-14-17-16-13(20-14)11-7-4-8-19-11/h2-8H,1H3,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHWYUBZAYLMIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001330507 | |
Record name | N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001330507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816113 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
887884-03-9 | |
Record name | N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001330507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.